オピプラモール
概要
説明
オピプラモールは、主にヨーロッパで使用されている三環系抗うつ薬および抗不安薬です。化学的にはジベンゾアゼピン誘導体として分類され、他の三環系抗うつ薬とは異なる独自の作用機序で知られています。 オピプラモールは、主に汎発性不安障害や心身症の治療に使用されます .
製法
合成経路と反応条件
オピプラモールは、イミノスチルベンと1-ブロモ-3-クロロプロパンを、リン酸水素などの弱塩基の存在下で反応させることによって合成されます . この反応は通常、制御された温度および圧力条件下で行われ、目的の生成物を高純度で得ることが保証されます。
工業的生産方法
工業的な環境では、オピプラモールの生産は、実験室環境と同様の反応条件を使用した大規模合成を伴います。 このプロセスは、効率と収率が最適化されており、最終製品が純度と効力に関する医薬品基準を満たしていることが保証されます .
科学的研究の応用
Opipramol has a wide range of scientific research applications:
Chemistry: It is studied for its unique chemical properties and reactions, contributing to the understanding of tricyclic antidepressants.
Biology: Research on opipramol includes its effects on cellular processes and receptor interactions.
Industry: The compound’s stability and effectiveness make it valuable in pharmaceutical formulations.
作用機序
オピプラモールは、主にシグマ受容体、特にシグマ-1受容体のアゴニストとして作用することで効果を発揮します . この作用は、通常はモノアミン再取り込みを阻害する他の三環系抗うつ薬とは異なります。 さらに、オピプラモールは、ドーパミン、セロトニン、ヒスタミン、ムスカリン性アセチルコリン受容体に対する中等度の親和性を持っており、その抗不安作用と抗うつ作用に貢献しています .
生化学分析
Biochemical Properties
Opipramol interacts with several enzymes and proteins. It is metabolized through the CYP2D6 isoenzyme . The metabolism of Opipramol can be increased when combined with Phenobarbital . It has been reported to exert antilipolytic effect in human adipocytes , suggesting that alongside its neuropharmacological properties, this agent might modulate lipid utilization by peripheral tissues .
Cellular Effects
Opipramol has significant effects on various types of cells and cellular processes. It has been reported to inhibit insulin-induced lipogenesis in fat cells and insulin secretion in pancreatic islets . Opipramol can compete with other TCAs, beta blockers, antiarrhythmics for microsomal enzymes, which can lead to slower metabolism and higher plasma concentrations of these drugs .
Molecular Mechanism
Opipramol’s mechanism of action is unique among antidepressants. It acts primarily as a SIGMAR1 agonist . Metabolism occurs through the CYP2D6 isoenzyme . Its terminal half-life in plasma is 6–11 hours .
Temporal Effects in Laboratory Settings
The well-tolerated anxiolytic opipramol is the first psychotropic drug with proven efficacy in somatoform disorders with effects on symptoms of somatization, anxiety, and depression . The compound is also effective and safe in GAD .
Dosage Effects in Animal Models
In animal models, a dose of 150 mg/kg opipramol, and 90 mg/kg baclofen a day, may help inhibit cocaine cravings . Rats treated with Opipramol showed significant attenuation in craving behavior and in relapse rate during withdrawal from cocaine .
Metabolic Pathways
Opipramol is partially metabolized in the liver to deshydroxyethylopipramol . Metabolism occurs through the CYP2D6 isoenzyme . The metabolism of Opipramol can be increased when combined with Phenobarbital .
Transport and Distribution
Opipramol has a bioavailability of 94% . The plasma protein binding amounts to approximately 91% and the volume of distribution is approximately 10 L/kg . Opipramol is partially metabolized in the liver to deshydroxyethylopipramol .
Subcellular Localization
Given its primary role as a SIGMAR1 agonist , it is likely that it localizes to areas of the cell where this receptor is present
準備方法
Synthetic Routes and Reaction Conditions
Opipramol is synthesized by reacting iminostilbene with 1-bromo-3-chloropropane in the presence of a weak base such as hydrogen phosphate . The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of opipramol involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for efficiency and yield, ensuring that the final product meets pharmaceutical standards for purity and potency .
化学反応の分析
反応の種類
オピプラモールは、酸化、還元、置換反応など、さまざまな化学反応を起こします。これらの反応は、化合物の安定性と他の物質との潜在的な相互作用を理解するために不可欠です。
一般的な試薬と条件
酸化: オピプラモールは、酸性硫酸媒体中の過硫酸塩を使用して酸化することができます.
還元: 還元反応は、通常、水素化ホウ素ナトリウムなどの還元剤を使用します。
置換: 置換反応には、ハロゲン化またはアルキル化プロセスが含まれる場合があります。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、オピプラモールの酸化は、中間ラジカルと二量体の生成物を生成する可能性があります .
科学研究への応用
オピプラモールは、幅広い科学研究への応用を持っています。
化学: オピプラモールは、そのユニークな化学的性質と反応について研究されており、三環系抗うつ薬の理解に貢献しています。
生物学: オピプラモールの研究には、細胞プロセスや受容体相互作用への影響が含まれます。
類似化合物との比較
類似化合物
イミプラミン: 別の三環系抗うつ薬ですが、主にモノアミン再取り込み阻害剤として作用します。
ペルフェナジン: 同様のピペラジン側鎖を共有していますが、抗精神病薬として使用されます。
アミトリプチリン: セロトニンとノルエピネフリンの再取り込み阻害に焦点を当てた、異なる作用機序を持つ三環系抗うつ薬です。
オピプラモールのユニークさ
オピプラモールのユニークさは、シグマ受容体アゴニズムにあり、他の三環系抗うつ薬とは一線を画しています。 このユニークなメカニズムは、モノアミン再取り込み阻害に関連する典型的な副作用なしに、不安と心身症の治療における有効性に貢献しています .
生物活性
Opipramol, a tricyclic antidepressant (TCA), is primarily known for its anxiolytic properties and has gained attention for its unique biological activities beyond traditional antidepressant effects. This article explores the compound's pharmacological profile, mechanisms of action, and its implications in various therapeutic contexts, including metabolic regulation and substance use disorders.
Overview of Opipramol
Opipramol is classified as an atypical TCA due to its distinct mechanism of action, which involves sigma receptor agonism. Unlike many other TCAs, opipramol does not predominantly inhibit norepinephrine or serotonin reuptake but instead modulates neurotransmitter systems through sigma-1 receptor interactions. This unique profile contributes to its effectiveness in treating anxiety and depression while minimizing common side effects associated with weight gain and metabolic disturbances seen in other antidepressants .
Sigma-1 Receptor Agonism
Opipramol's primary mechanism involves agonism at the sigma-1 receptor, which plays a crucial role in neuroprotection, modulation of neurotransmitter release, and cellular signaling pathways. By activating this receptor, opipramol enhances neuronal survival and may improve mood and anxiety symptoms .
Effects on Lipid Metabolism
Recent studies have highlighted opipramol's influence on lipid metabolism. Research indicates that opipramol inhibits insulin-induced lipogenesis in human adipocytes without impairing glucose transport. This suggests a potential role in managing weight and metabolic health in patients treated for depression or anxiety disorders . The compound has shown an ability to partially inhibit lipolysis, indicating a complex interaction with metabolic pathways that could be beneficial in treating obesity and diabetes .
Management of Sleep Bruxism
A controlled case series investigated the effectiveness of opipramol in managing sleep bruxism (SB). In a study involving 19 participants, a single 100 mg dose of opipramol at bedtime led to significant reductions in SB episodes over an 8-week period. This study underscores the potential of opipramol as a therapeutic agent for sleep-related disorders .
Treatment of Migraine
A double-blind trial assessed opipramol's efficacy in migraine management compared to placebo. The results indicated that patients receiving opipramol experienced fewer migraine episodes, suggesting its utility in headache disorders .
Substance Use Disorders
Emerging research has focused on the role of opipramol in treating substance use disorders (SUD). A study combining opipramol with baclofen demonstrated a reduction in cravings and depressive symptoms among individuals undergoing withdrawal from polysubstance use. This combination therapy highlights the potential for opipramol to address both psychological and physiological aspects of addiction .
Summary of Research Findings
特性
IUPAC Name |
2-[4-(3-benzo[b][1]benzazepin-11-ylpropyl)piperazin-1-yl]ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O/c27-19-18-25-16-14-24(15-17-25)12-5-13-26-22-8-3-1-6-20(22)10-11-21-7-2-4-9-23(21)26/h1-4,6-11,27H,5,12-19H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNZFUWZUGRBMHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCN2C3=CC=CC=C3C=CC4=CC=CC=C42)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
909-39-7 (hydrochloride) | |
Record name | Opipramol [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000315720 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3023394 | |
Record name | Opipramol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3023394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
315-72-0 | |
Record name | Opipramol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=315-72-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Opipramol [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000315720 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Opipramol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12930 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Opipramol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169867 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Opipramol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3023394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Opipramol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.687 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | OPIPRAMOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D23ZXO613C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does opipramol exert its anxiolytic and antidepressant effects?
A1: Unlike typical tricyclic antidepressants, opipramol's primary mechanism of action is not through the inhibition of norepinephrine or serotonin reuptake. [, ] Instead, research suggests that opipramol primarily acts as a sigma receptor agonist, with a modest selectivity for sigma-1 receptors. [, , ] It also exhibits antagonist activity at dopamine-2 (D2), serotonin-2 (5-HT2), histamine 1 (H1), histamine 2 (H2), and muscarinic acetylcholine receptors. [, , ] The contribution of these different receptor interactions to opipramol's overall therapeutic profile is still under investigation.
Q2: What is the role of sigma receptors in opipramol's therapeutic effects?
A2: While the precise role of sigma receptors in the central nervous system remains elusive, research suggests their involvement in modulating various neurotransmitter systems, including dopamine, serotonin, and glutamate. [] Opipramol's agonism at sigma receptors, particularly sigma-1, is believed to contribute significantly to its anxiolytic and antidepressant effects. [, ] Studies have shown that selective sigma-1 receptor agonists demonstrate anxiolytic properties in animal models. []
Q3: How does opipramol's pharmacological profile differ from typical tricyclic antidepressants?
A3: Opipramol distinguishes itself from typical tricyclic antidepressants (TCAs) in several key aspects. Unlike TCAs, opipramol exhibits negligible inhibition of norepinephrine and serotonin reuptake at therapeutic concentrations. [, ] This difference in pharmacological action likely contributes to opipramol's favorable side effect profile, with a lower incidence of anticholinergic effects and cardiotoxicity compared to TCAs. [, ]
Q4: What are the potential advantages of opipramol's multi-target profile?
A4: Opipramol's ability to interact with multiple receptor systems may contribute to its broader spectrum of therapeutic benefits. In addition to its anxiolytic and antidepressant effects, opipramol has shown potential in pre-clinical and clinical studies for managing conditions such as somatoform disorders, generalized anxiety disorder, and sleep bruxism. [, , , , ] Its unique pharmacological profile makes it a promising candidate for further investigation in addressing complex psychiatric and neurological conditions.
Q5: What is known about the pharmacokinetics of opipramol?
A5: Opipramol is well-absorbed after oral administration, reaching peak plasma concentrations within approximately 3 hours. [] It undergoes extensive first-pass metabolism in the liver, primarily mediated by the cytochrome P450 enzyme CYP2D6. [, ] Opipramol is metabolized into several metabolites, including opipramol N-oxide, deshydroxyethyl opipramol, and a metabolite with an acetic acid group at the piperazine side chain. [, ] It has a relatively long elimination half-life of around 11 hours, allowing for once-daily dosing. []
Q6: What analytical methods are employed for the detection and quantification of opipramol and its metabolites?
A6: Several analytical techniques have been developed and validated for the determination of opipramol in various matrices, including plasma, urine, and pharmaceutical formulations. High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection or mass spectrometry (MS) is commonly used for sensitive and specific quantification of opipramol and its metabolites. [, , , , , ] Other methods include high-performance thin-layer chromatography (HPTLC) and electrochemical methods. [, , , ] These methods play a crucial role in pharmacokinetic studies, therapeutic drug monitoring, and quality control of opipramol-containing formulations.
Q7: What are the approved clinical indications for opipramol?
A7: Opipramol is approved in several countries, including Germany, for the treatment of generalized anxiety disorder and somatoform disorders. [, , ] These conditions are characterized by excessive worry, somatic symptoms, and functional impairment.
Q8: What is the evidence supporting opipramol's efficacy in these clinical indications?
A8: Several double-blind, placebo-controlled clinical trials have demonstrated the efficacy of opipramol in treating generalized anxiety disorder and somatoform disorders. [, , , , ] These studies have shown significant reductions in anxiety symptoms, somatic complaints, and improvements in overall well-being compared to placebo.
Q9: Are there any ongoing research efforts exploring opipramol's potential in other clinical conditions?
A9: Beyond its approved indications, research is ongoing to investigate opipramol's therapeutic potential in conditions such as sleep bruxism, migraine, and substance use disorder. [, , , , , ] Preliminary findings suggest that opipramol's unique pharmacological profile may offer benefits in these areas, but further research is warranted.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。